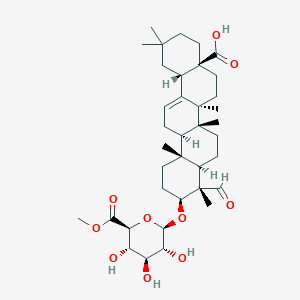
gypsogenin-3-O-glucuronide
Overview
Description
Gypsogenin-3-O-glucuronide is a saponin found in the roots of Gypsophila paniculata, a plant native to China . It has been shown to have anti-inflammatory and anti-tumor activities .
Synthesis Analysis
Gypsogenin-3-O-glucuronide is a ubiquitous saponin precursor in plants of the genus Gypsophila . The synthesis of glucuronides involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens .Molecular Structure Analysis
The molecular formula of gypsogenin-3-O-glucuronide is C37H56O10 . Its molecular weight is 660.83 g/mol . The structure of gypsogenin-3-O-glucuronide contains 105 bonds; 51 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 six-membered rings, 4 ten-membered rings, 2 carboxylic acids (aliphatic), 1 aldehyde (aliphatic), and 5 hydroxyl groups .Chemical Reactions Analysis
Gypsogenin-3-O-glucuronide is involved in glucuronidation, a fundamental process in Phase II metabolism, whereby a wide range of functional groups are converted into highly water-soluble, readily excreted glucuronides .Physical And Chemical Properties Analysis
Gypsogenin-3-O-glucuronide has a boiling point of 743.1±60.0 °C . Its density is 1.27±0.1 g/cm3 . It is slightly soluble in chloroform (when heated), DMSO, and methanol (when sonicated) .Scientific Research Applications
Phytochemistry and Biosynthesis
Gypsogenin-3-O-glucuronide is a type of triterpenoid saponin . The biosynthetic pathway of these saponins involves three main steps: cyclisation, oxidation, and glycosylation . This process shows the relationship between triterpenols and sterols in terms of cell membrane evolution .
Phylogeny Research
The chemical diversity of triterpenoid saponins, including gypsogenin-3-O-glucuronide, makes them good candidates for studying the phylogeny of flowering plants . For instance, the “gypsogenin group” of saponins is mainly concentrated in advanced groups such as Caryophyllideae, primitive Rosideae, and Asterideae .
Food and Beverage Testing
Gypsogenin-3-O-glucuronide is used as a reference material in food and beverage testing . It helps ensure the quality and safety of these products.
Anti-Inflammatory Activity
Gypsogenin-3-O-glucuronide has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Anti-Tumor Activity
This compound also exhibits anti-tumor activities . This suggests that it could be used in cancer research and potentially in the development of new cancer therapies.
Chemical Modification for Anti-Cancer Therapy
Gypsogenin, the aglycone of gypsogenin-3-O-glucuronide, can be chemically modified to enhance its anti-cancer activity . This opens up possibilities for the development of new anti-cancer drugs.
Mechanism of Action
Target of Action
Gypsogenin-3-O-glucuronide is a glucuronide that can be isolated from Gypsophila . The primary target of Gypsogenin-3-O-glucuronide is pancreatic lipase . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.
Mode of Action
Gypsogenin-3-O-glucuronide interacts with pancreatic lipase, showing inhibitory activity towards it . The free carboxylic acid groups in position 28 within its chemical structures are required for enhancement of pancreatic lipase inhibition .
Biochemical Pathways
The inhibition of pancreatic lipase by Gypsogenin-3-O-glucuronide affects the lipid metabolism pathway. By inhibiting pancreatic lipase, Gypsogenin-3-O-glucuronide prevents the breakdown of dietary fats into smaller molecules, thus affecting their absorption in the body .
Result of Action
The molecular and cellular effects of Gypsogenin-3-O-glucuronide’s action primarily involve the inhibition of pancreatic lipase, which leads to altered lipid metabolism . It also has a cytotoxic effect on THP-1 cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24-,25-,26-,27+,28-,30+,33-,34-,35+,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZULHOQSQSJN-UPGAAKEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gypsogenin-3-O-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of gypsogenin 3-O-glucuronide?
A1: Gypsogenin 3-O-glucuronide is a triterpenoid saponin primarily found in plants belonging to the Caryophyllaceae family. Research has identified Gypsophila paniculata , Saponaria officinalis , and Silene vulgaris as significant sources of this compound.
Q2: How can we quantify gypsogenin 3-O-glucuronide in plant extracts?
A2: Researchers employ analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography–Electrospray/Mass Spectrometry (UPLC-ESI/MS) to quantify gypsogenin 3-O-glucuronide in complex plant extracts. These methods offer sensitivity and accuracy in determining the compound's concentration.
Q3: What is the relationship between the structure of gypsogenin 3-O-glucuronide and its biological activity?
A3: The presence of both quillaic acid 3-O-glucuronide and gypsogenin 3-O-glucuronide in varying ratios in different Caryophyllaceae species influences their biological activity. For instance, Gypsophila paniculata, with a higher proportion of gypsogenin 3-O-glucuronide, exhibits stronger haemolytic activity compared to Saponaria officinalis, which predominantly contains quillaic acid 3-O-glucuronide . This suggests that the specific structural features of each compound contribute to its unique biological profile.
Q4: Has gypsogenin 3-O-glucuronide demonstrated any cytotoxic effects?
A4: Studies have shown that crude extracts from Caryophyllaceae species, particularly those rich in gypsogenin 3-O-glucuronide, exhibit cytotoxic effects against macrophage cell lines . This cytotoxicity is believed to be mediated, at least in part, by the induction of apoptosis, as evidenced by caspase-3 activation in macrophage cells treated with extracts from Gypsophila trichotoma and Saponaria officinalis .
Q5: Are there any potential applications for gypsogenin 3-O-glucuronide based on its observed biological activities?
A5: While more research is needed, the cytotoxic properties of gypsogenin 3-O-glucuronide suggest its potential as a lead compound for developing novel anticancer agents . Further investigation into its mechanism of action and its effects on various cancer cell lines will be crucial to exploring its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



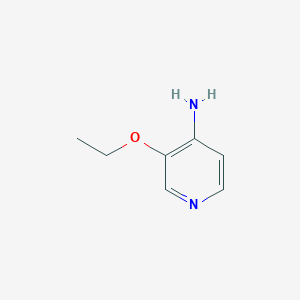
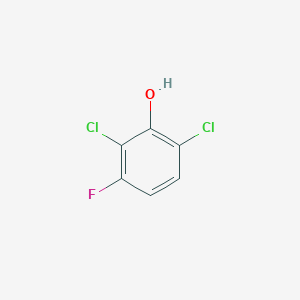
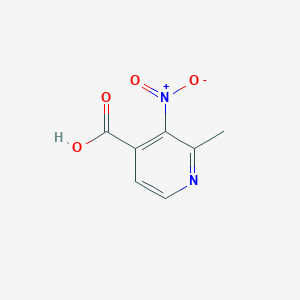
![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)

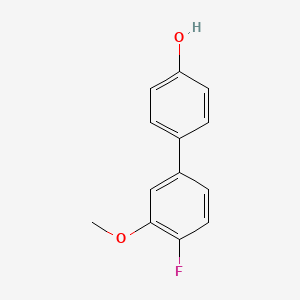
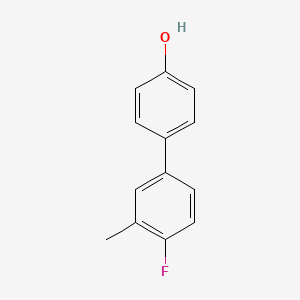
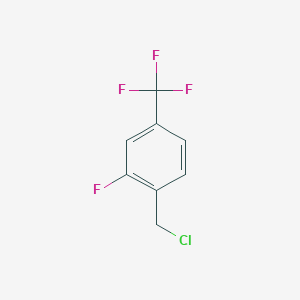
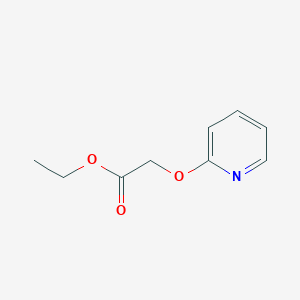
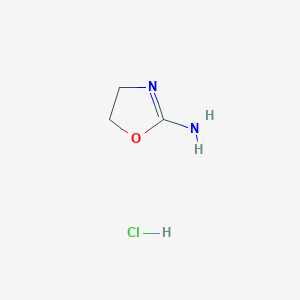
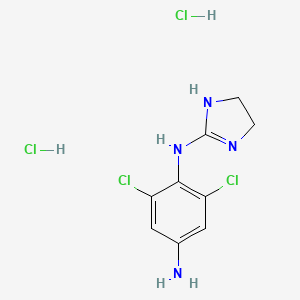
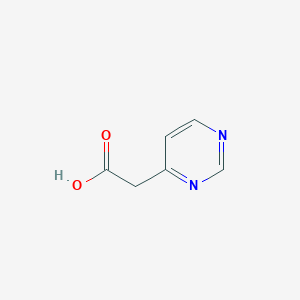
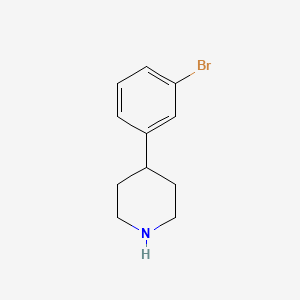
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)